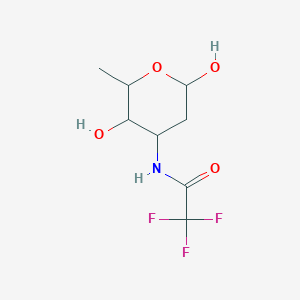

N-(Trifluoroacetamido)daunosamine

Description

Overview of Daunosamine (B1196630) as a Key Aminosugar Moiety

Daunosamine is a naturally occurring aminosugar, specifically a deoxy sugar of the hexosamine class. biosynth.comwikipedia.org Its chemical structure is fundamental to the biological activity of the anthracycline class of compounds, which are potent anticancer agents. wikipedia.orgacs.orglu.se Daunosamine is a crucial glycosidic component of widely used chemotherapeutic drugs such as daunorubicin (B1662515) and doxorubicin (B1662922). wikipedia.orgacs.org The sugar moiety plays a significant role in the bioactivity of these molecules. acs.org In these structures, daunosamine is linked to a tetracyclic aglycone. acs.orglu.se The precise stereochemistry of the aminosugar is critical; for instance, a change in the configuration at a single stereocenter of the sugar can alter the therapeutic properties of the resulting drug. acs.org

Daunosamine is a versatile building block in organic synthesis due to its functional groups, which include an amino group and multiple hydroxyl groups. biosynth.com It is a nucleophilic compound that can participate in various chemical reactions to form reactive intermediates like enolates and amides. biosynth.com The synthesis of L-daunosamine itself can be achieved from non-carbohydrate precursors or other sugars, such as L-rhamnal. nih.govrsc.org

Below is a table summarizing the key properties of Daunosamine.

Table 1: Properties of Daunosamine| Property | Value |

|---|---|

| IUPAC Name | (3S,4S,5S)-4-amino-6-methyl-tetrahydropyran-2,5-diol (pyranose form) |

| Chemical Formula | C₆H₁₃NO₃ |

| Molar Mass | 147.174 g·mol⁻¹ |

| Class | Deoxy sugar, Aminosugar, Hexosamine |

| Significance | Key structural component of anthracycline antibiotics wikipedia.org |

Rationale for Academic Research on N-(Trifluoroacetamido)daunosamine Derivatives

The academic and industrial pursuit of this compound derivatives is driven by their pivotal role as intermediates in the synthesis of novel and modified anthracyclines. The trifluoroacetyl group serves as a crucial protecting group for the amino function of daunosamine. This protection is essential during complex synthetic sequences, allowing chemists to perform reactions on other parts of the molecule without affecting the amino group.

A primary focus of research is the development of new anthracycline analogs with improved therapeutic profiles. lu.senih.gov Modifications to the daunosamine moiety are a key strategy in the search for compounds that might overcome challenges such as drug resistance in cancer cells or reduce the cardiotoxicity associated with current treatments. lu.senih.govresearchgate.net

This compound, often in a glycosyl donor form (like a glycosyl chloride), is a versatile building block for these purposes. nih.gov For example, 4-O-acetyl-3-N-trifluoroacetyl daunosaminyl chloride has been used to synthesize disaccharide glycal derivatives, which are precursors to new anthracycline analogues. nih.gov The N-trifluoroacetyl group allows for controlled glycosylation reactions, which are fundamental steps in assembling these complex molecules. nih.govresearchgate.net

Various synthetic routes have been developed to produce N-trifluoroacetyl-L-daunosamine and its analogs efficiently. nih.govrsc.org Research has demonstrated its conversion from other compounds, such as N-trifluoroacetyl-L-acosamine, through oxidation and stereoselective reduction. nih.gov These synthetic advancements are critical for providing the necessary building blocks for further drug discovery and development efforts. The table below highlights some of the key derivatives and their synthetic context.

Table 2: Examples of Synthesized this compound Derivatives in Research

| Derivative | Starting Material / Precursor | Research Focus | Citation |

|---|---|---|---|

| N-trifluoroacetyl-L-daunosamine | N-trifluoroacetyl-L-acosamine | Efficient synthesis of daunosamine derivatives. | nih.gov |

| 4-O-Acetyl-3-N-trifluoroacetyl glycosyl chloride of daunosamine | Daunosamine | Coupling to other sugars to form disaccharide glycosides. | nih.gov |

| Methyl 2,3,6-trideoxy-2-fluoro-3-trifluoroacetamido-beta-L-galactopyranoside (a fluorinated daunosamine derivative) | 2-Amino-2-deoxy-D-glucose | Synthesis of fluorinated analogs of daunosamine. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

64429-67-0 |

|---|---|

Molecular Formula |

C8H12F3NO4 |

Molecular Weight |

243.18 g/mol |

IUPAC Name |

N-(3,6-dihydroxy-2-methyloxan-4-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15) |

InChI Key |

KDSJJWJDPYHURS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for N Trifluoroacetamido Daunosamine and Its Precursors

Total Synthesis Approaches to L-Daunosamine

The total synthesis of L-daunosamine is a significant challenge in carbohydrate chemistry, demanding precise control over multiple stereocenters. Chemists have approached this challenge from two main perspectives: modifying existing chiral molecules (chiral pool synthesis) and building the sugar from achiral precursors using asymmetric catalysis (de novo synthesis).

Chiral Pool Approaches to L-Daunosamine and its Derivatives

The chiral pool approach leverages readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. nih.govmdpi.com This strategy takes advantage of the inherent chirality of the starting material to establish the stereochemistry of the target molecule.

Syntheses of L-daunosamine and its N-trifluoroacetyl derivative have been successfully achieved starting from common chiral pool sources like L-rhamnal and L-threonine. nih.govrsc.orgelectronicsandbooks.com

From L-threonine: The amino acid L-threonine provides another chiral template for the synthesis. The synthesis pathway involves the construction of intermediate δ- and γ-lactones. The crucial C-4 stereocenter of daunosamine (B1196630) is established by inverting the configuration of a δ-lactone intermediate. rsc.orgelectronicsandbooks.com

| Starting Material | Key Intermediate(s) | Key Reactions | Final Product | Reference |

|---|---|---|---|---|

| L-Rhamnal | Methyl glycoside oxime | Oximation, Stereoselective reduction (BH₃), Trifluoroacetylation, Oxidation (Swern or Pfitzner-Moffatt), Stereoselective reduction (NaBH₄) | N-Trifluoroacetyl-L-daunosamine | nih.gov |

| L-Threonine | δ-lactone and γ-lactone | Lactone formation, Inversion of configuration at C-4 | N-Trifluoroacetyl-L-daunosamine | rsc.orgelectronicsandbooks.com |

De Novo Asymmetric Synthesis Strategies for Aminosugars

De novo synthesis builds complex molecules from simple, often achiral, precursors. nih.govnih.gov This approach relies on the power of asymmetric catalysis to introduce the required stereocenters with high fidelity, offering flexibility and access to both natural and unnatural sugar isomers.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic metals. nih.govnih.gov Proline and its derivatives have emerged as powerful catalysts for the asymmetric formation of keto and amino sugars. researchgate.net These methods often mimic biological pathways.

A prominent strategy is the direct, one-step de novo synthesis of amino sugars via organocatalytic asymmetric Mannich reactions. researchgate.net In this approach, a dihydroxyacetone phosphate (B84403) mimic acts as the donor, reacting with an aldehyde and an amine in the presence of a proline-based catalyst. This C-C bond-forming reaction assembles orthogonally protected amino sugars in high yields and with exceptional enantioselectivity, often exceeding 99% ee. researchgate.net

| Catalyst | Donor | Acceptor Components | Key Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-Proline | Dihydroxyacetone (DHA) mimic | Aldehyde and p-anisidine | Asymmetric Mannich Reaction | Up to 98% | researchgate.net |

| Thiazolidine-4-carboxylic acids | DHA mimic | Various aldehydes and amines | Asymmetric Mannich Reaction | High | researchgate.net |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, particularly for forming C-C and C-heteroatom bonds. rsc.orgdp.tech In carbohydrate chemistry, palladium-catalyzed glycosylation offers a mild and highly stereoselective method for constructing the critical glycosidic linkage. nih.gov

One successful de novo approach combines an Achmatowicz rearrangement (the oxidative rearrangement of a furfuryl alcohol to a pyranone) with a palladium-catalyzed glycosylation. nih.govacs.org This strategy allows for the flexible synthesis of a wide range of monosaccharides, including aminosugars. The key step involves the palladium-catalyzed reaction of a 6-carboxy-2H-pyran-3(6H)-one intermediate with an alcohol, which proceeds with complete retention of configuration to form a stable glycoside. nih.gov This method is compatible with various functional groups and has been used to synthesize both D- and L-pyranoses. nih.govacs.org

| Catalyst | Glycosyl Donor Precursor | Key Reaction | Significance | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / PPh₃ | 6-carboxy-2H-pyran-3(6H)-one | Stereospecific glycosylation of alcohols | Forms α- or β-glycosides with complete retention of configuration. | nih.gov |

| Palladium Complex | Glycals | Convergent peptide arginine glycosylation | Demonstrates high functional group tolerance for modifying complex biomolecules. | nih.gov |

A powerful strategy for installing vicinal amino alcohol functionalities, the core structure of daunosamine, involves the asymmetric epoxidation of an alkene followed by the regioselective ring-opening of the resulting epoxide. The Sharpless asymmetric epoxidation, a cornerstone of asymmetric synthesis, was famously used in the de novo synthesis of all eight L-hexoses, showcasing its power in setting key stereocenters. nih.gov

More recent methods focus on the catalytic asymmetric ring-opening of meso-epoxides. For example, scandium-based catalysts, in conjunction with chiral bipyridine ligands, can facilitate the ring-opening of cyclic meso-epoxides with aromatic amines in water. nih.govorganic-chemistry.org This environmentally benign protocol affords chiral trans-β-amino alcohols in high yields and with excellent enantioselectivities. nih.govorganic-chemistry.org Another approach uses biocatalysis, where enzymes like amine transaminases achieve the asymmetric ring-opening of meso-epoxides to deliver enantiopure cyclic β-amino alcohols. rsc.org While these examples produce cyclic amino alcohols, the fundamental principle of stereocontrolled epoxide opening is directly applicable to the synthesis of acyclic precursors for aminosugars like daunosamine.

| Substrate | Catalyst/Reagent | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine Ligand | Aniline | trans-2-Anilinocyclohexanol | Up to 97% | nih.gov |

| Cyclic meso-epoxides | Amine Transaminase (biocatalyst) | Amine donor (e.g., L-alanine) | Chiral cyclic trans-β-amino alcohols | >99% | rsc.org |

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for constructing six-membered heterocyclic rings, including the pyranose ring of sugars. This [4+2] cycloaddition involves a diene and a dienophile, where at least one component contains a heteroatom (typically oxygen for pyranose synthesis).

This method allows for the rapid and stereocontrolled assembly of the core carbohydrate skeleton. For instance, domino reactions combining a Knoevenagel condensation with a hetero-Diels-Alder cycloaddition have been developed for the stereoselective synthesis of complex, fused pyran systems. researchgate.net By carefully choosing the chiral catalysts or auxiliaries, chemists can control the facial selectivity of the cycloaddition, leading to enantiomerically enriched pyranose precursors that can be further elaborated into target aminosugars.

| Reaction Type | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|

| Domino Knoevenagel-hetero-Diels-Alder | Barbituric acid derivative, aromatic aldehyde, Meldrum's acid | Sugar-annulated furo[3,2-b]pyrano[4,3-d]pyran | Stereoselective formation of multiple rings in one pot. | researchgate.net |

Ring-Closing Metathesis in Glycal Synthesis Towards Aminosugar Precursors

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, particularly for the construction of cyclic structures. nih.gov In the context of aminosugar synthesis, RCM is instrumental in forming the heterocyclic core from acyclic precursors. This strategy often involves the use of a Grubbs-type catalyst to facilitate the cyclization of a diene. For the synthesis of daunosamine precursors, this typically entails the creation of a diene-containing amino acid derivative, which, upon metathesis, yields a cyclic intermediate that can be further elaborated to the desired aminosugar. thieme-connect.deresearchgate.net The strategic advantage of RCM lies in its functional group tolerance and its ability to form carbon-carbon bonds under mild conditions, making it a valuable method for constructing the pyranose ring system of daunosamine precursors. nih.gov

Enolate-Imine Condensation Methodologies for N-Acyl Daunosamine Derivatives

The condensation reaction between an ester enolate and an imine is a cornerstone for the synthesis of β-lactams and can be adapted for the preparation of N-acyl daunosamine derivatives. nih.govresearchgate.net This approach involves the generation of a lithium enolate from an appropriate ester, which then undergoes a nucleophilic addition to an imine. The resulting product can be cyclized to form the characteristic four-membered ring of β-lactams or further manipulated to yield the daunosamine skeleton. The stereochemical outcome of this condensation is a critical aspect, and significant research has been dedicated to controlling the diastereoselectivity of the reaction. The choice of reactants, reaction conditions, and chiral auxiliaries plays a pivotal role in achieving the desired stereoisomer of the N-acyl daunosamine derivative.

Photoinduced Acylnitrene Aziridination and Aziridine Opening Strategies

Photoinduced reactions offer a unique avenue for the synthesis of complex molecules. In the context of daunosamine synthesis, a notable strategy involves the photochemical generation of an acylnitrene, which can then react with an alkene to form an aziridine. researchgate.net This three-membered heterocyclic ring is a versatile intermediate that can be regioselectively opened to introduce the amino functionality at the desired position on the sugar backbone. The subsequent ring-opening of the aziridine, often with a suitable nucleophile, leads to the formation of an amino alcohol, a key structural motif in daunosamine. This method provides a pathway to aminosugars that can be complementary to more traditional approaches.

Highly Stereoselective Direct C-Acylation Approaches to L-Daunosamine

The direct introduction of an acyl group at a specific carbon atom with high stereocontrol is a significant challenge in carbohydrate chemistry. A highly efficient and stereoselective synthesis of L-daunosamine has been achieved through a direct C-acylation reaction. acs.orgacs.org This method utilizes diphenyl phosphorazidate (DPPA) to facilitate the acylation, leading to the desired product with excellent stereoselectivity. This approach streamlines the synthesis by avoiding multiple protection and deprotection steps that are often required in other synthetic routes.

N-Trifluoroacetylation Strategies for Aminosugars

The introduction of a trifluoroacetyl group onto the amino function of daunosamine is a critical step in the synthesis of N-(trifluoroacetamido)daunosamine. This protecting group is favored for its stability under a variety of reaction conditions and its ease of removal when necessary.

Selective N-acylation of the amino group in the presence of multiple hydroxyl groups is a common challenge in carbohydrate chemistry. Various methods have been developed to achieve this selectivity. rsc.org One common strategy involves the use of trifluoroacetic anhydride (B1165640) in the presence of a base. google.com The reactivity of the amino group is generally higher than that of the hydroxyl groups, allowing for preferential acylation. In some cases, temporary protection of the hydroxyl groups may be necessary to ensure exclusive N-acylation. The choice of solvent and reaction temperature can also influence the selectivity of the acylation reaction. For instance, the N-trifluoroacetylation of a glycoside intermediate has been successfully performed as a key step in the synthesis of 6,6,6-trifluoro-l-daunosamine. rsc.org

The trifluoroacetamido group serves as a crucial protecting group for the amine functionality during the multi-step synthesis of daunosamine and its derivatives. google.comrsc.org Its introduction is typically achieved by reacting the free amine with trifluoroacetic anhydride or a related reagent. google.comnih.gov This transformation is often carried out after the primary construction of the sugar ring and the introduction of the amino group. The stability of the trifluoroacetamido group allows for subsequent chemical modifications at other positions of the sugar molecule without affecting the protected amine. Once the desired synthetic transformations are complete, the trifluoroacetyl group can be removed under specific conditions, such as basic hydrolysis, to liberate the free amine for further functionalization or to yield the final target molecule.

Protecting Group Strategies in Daunosamine Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of daunosamine and its derivatives. organic-chemistry.org These temporary modifications of functional groups prevent unwanted side reactions and allow for regioselective and stereoselective transformations. organic-chemistry.org Key functional groups that require protection during daunosamine synthesis are the hydroxyl and amino groups.

Hydroxyl Group Protection in Daunosamine Precursors

The hydroxyl groups in daunosamine precursors are often protected to control their reactivity during subsequent synthetic steps. Common protecting groups for hydroxyls include acyl and silyl (B83357) ethers.

For instance, in the synthesis of daunorubicin (B1662515) analogues, p-nitrobenzoyl groups have been employed to protect the hydroxyl groups of a D-ribo isomer. nih.gov Another common strategy involves the use of acetyl groups, such as in the case of 3,4-di-O-acetyl-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl chloride, which is used in glycosidation reactions. nih.gov Silyl ethers, like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are also valuable due to their varying stability and ease of removal under specific conditions.

A crucial aspect of hydroxyl group protection is the ability to selectively deprotect one group while others remain intact, a concept known as orthogonal protection. organic-chemistry.org This allows for sequential modifications at different positions of the sugar ring.

Anomeric Position Activation for Glycosylation Reactions

Activation of the anomeric position is a critical step for the formation of the glycosidic bond, which links the daunosamine moiety to an aglycone or another sugar unit. This activation transforms the anomeric hydroxyl group into a good leaving group, facilitating nucleophilic attack by an acceptor molecule.

Commonly, the anomeric hydroxyl is converted into a glycosyl halide, such as a chloride or bromide. For example, a 4-O-acetyl-3-N-trifluoroacetyl glycosyl chloride derivative of daunosamine has been utilized for coupling with L-rhamnal derivatives. nih.gov Similarly, the conversion of an α,β-1,4-di-O-acetyl-N-trifluoroacetyl derivative to the corresponding glycosyl bromide has been reported for condensation with daunomycinone (B1669838). cdnsciencepub.com

Thioglycosides are another important class of activated donors. They can be activated under various conditions to promote glycosylation. For instance, thioglycoside analogues of L-daunosamine precursors have been used in glycosylations activated by N-iodosuccinimide and silver triflate or by the 1-benzenesulfinylpiperidine-triflic anhydride method. github.io The choice of activating agent and reaction conditions can significantly influence the stereochemical outcome of the glycosylation, with the goal of achieving high yields of the desired anomer. github.ionih.gov

Chemical Modifications and Analogues of Daunosamine

Modifications of the daunosamine structure are explored to generate analogues with potentially improved biological activity or altered properties. These modifications can be targeted at the amino group or the sugar ring itself.

Modifications at the Amino Group of Daunosamine (e.g., N-acetylation, N-benzoylation)

The amino group at the C-3 position of daunosamine is a common site for modification. N-acylation, including N-acetylation and N-benzoylation, is frequently performed. These modifications can alter the biological activity of the resulting anthracycline analogues.

The N-trifluoroacetyl group is a particularly important modification. It serves as a protecting group for the amino function during synthesis and is a key feature of the title compound, this compound. nih.govrsc.org This group can be introduced, for example, after stereoselective reduction of an oxime precursor followed by trifluoroacetylation. nih.gov Syntheses of N-benzoyl-D-daunosamine and N-benzoyl-L-daunosamine have also been reported from various starting materials, including methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside. scispace.comoup.comacs.org

| Modification | Reagent/Method | Reference |

| N-acetylation | Acetic anhydride | github.io |

| N-benzoylation | Benzoyl chloride | scispace.com |

| N-trifluoroacetylation | Trifluoroacetic anhydride | nih.gov |

Sugar Ring Modifications of Daunosamine Analogues

Modifications to the sugar ring of daunosamine can lead to analogues with unique properties. Fluorination is a particularly interesting modification due to the potential for altered biological activity.

Fluorinated Analogues (e.g., 2-fluoro-L-daunosamine)

The introduction of a fluorine atom into the daunosamine ring has been a subject of synthetic interest. For example, derivatives of (S)-2-fluoro-L-daunosamine have been synthesized starting from 2-amino-2-deoxy-D-glucose. nih.gov The synthesis involves several steps, including fluorination, dehydrobromination, catalytic hydrogenation, and N-trifluoroacetylation to yield the desired fluorinated daunosaminide. nih.gov

The synthesis of (S)-2-fluorodaunosamine hydrochloride has also been achieved through the hydrolysis of its methyl glycoside. cdnsciencepub.com This fluorinated sugar was then converted into an activated glycosyl bromide for coupling with daunomycinone to produce (S)-2′-fluorodaunorubicin. cdnsciencepub.com

| Compound | Starting Material | Key Synthetic Steps | Reference |

| Methyl 2,3,6-trideoxy-2-fluoro-3-trifluoroacetamido-beta-L-galactopyranoside | 2-Amino-2-deoxy-D-glucose | Fluorination, dehydrobromination, hydrogenation, N-trifluoroacetylation | nih.gov |

| (S)-2-Fluorodaunosamine hydrochloride | Methyl 3-amino-2,3,6-trideoxy-2-fluoro-β-L-galactopyranoside | Hydrolysis | cdnsciencepub.com |

Deoxy Analogues (e.g., 4-deoxy-D,L-daunosamine)

The synthesis of deoxy analogues of daunosamine, such as 4-deoxy-D,L-daunosamine, has been a subject of considerable research interest. One notable approach begins with 2,4-pentanedione, which undergoes a series of transformations to yield a key intermediate, an oxazolino-α-pyrone. cdnsciencepub.comresearchgate.net This multi-step sequence involves enamine formation with morpholine, oxidation with benzoyl peroxide, condensation with ammonium (B1175870) acetate, bromination using N-bromosuccinimide, nitrile formation, acid hydrolysis, and finally, cyclization with thionyl chloride. cdnsciencepub.comresearchgate.net

Subsequent hydrogenation of the oxazolino-α-pyrone intermediate affords a δ-lactone. cdnsciencepub.comcdnsciencepub.com This lactone is then reduced to the corresponding hemiacetal, a direct precursor to 4-deoxy-D,L-daunosamine derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, the N-benzoyl derivative can be prepared from this hemiacetal. cdnsciencepub.com In larger-scale preparations, exhaustive hydrogenation of the pyrone leads to a saturated lactone, which is then similarly reduced to its hemiacetal form. cdnsciencepub.com Final hydrolysis of these hemiacetal derivatives using an acetic-hydrobromic acid solution yields the hydrobromide salt of 4-deoxy-D,L-daunosamine. cdnsciencepub.com

Table 1: Key Intermediates and Products in the Synthesis of 4-deoxy-D,L-daunosamine

| Compound | Description | Role in Synthesis |

| Oxazolino-α-pyrone | A key heterocyclic intermediate. | Formed from 2,4-pentanedione and serves as the precursor to the lactone. cdnsciencepub.comresearchgate.net |

| δ-Lactone | A six-membered ring lactone. | Obtained via hydrogenation of the oxazolino-α-pyrone. cdnsciencepub.comcdnsciencepub.com |

| Hemiacetal | A functional group with a hydroxyl and an alkoxy group attached to the same carbon. | Formed by the reduction of the δ-lactone, a direct precursor to the final product. cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| N-Benzoyl-4-deoxy-D,L-daunosamine | The N-protected final product. | Synthesized from the hemiacetal. cdnsciencepub.com |

| 4-deoxy-D,L-daunosamine hydrobromide | The salt form of the final product. | Obtained by acid hydrolysis of the hemiacetal derivatives. cdnsciencepub.com |

Stereochemical Modifications and Epimers (e.g., 3-epi-daunosamine, L-acosamine)

The stereoselective synthesis of daunosamine epimers and other stereochemically modified analogues is crucial for developing new therapeutic agents with potentially improved efficacy and reduced side effects.

L-Acosamine , the L-arabino diastereomer of daunosamine, has been synthesized through various strategies. One approach utilizes a nitroaldol (Henry) reaction, combining 2-O-benzyl-L-lactaldehyde and 3-nitropropanal (B1599391) dimethyl acetal. thieme-connect.com The stereochemical outcome of this key step is highly dependent on reaction conditions such as solvent and temperature. For example, using tert-butyl methyl ether at -30 °C favors the formation of the desired L-arabino isomer. thieme-connect.com The resulting nitrohexose is then converted to the N,O-diacetyl derivative of L-acosaminide through a sequence involving acid-catalyzed formation of nitropyranosides, hydrogenation of the nitro group, and subsequent diacetylation. thieme-connect.com

Another route to N-trifluoroacetyl-L-acosamine starts from L-rhamnal. nih.gov Stereoselective reduction of an oxime intermediate with borane, followed by trifluoroacetylation, yields the corresponding arabino methyl glycoside. nih.gov Mild acid hydrolysis then provides N-trifluoroacetyl-L-acosamine. nih.gov

3-epi-Daunosamine (L-ristosamine) synthesis has also been achieved through stereodivergent methods. An enantioselective approach to all four diastereomeric 3-amino-2,3,6-trideoxy-hexoses, including daunosamine and its epimers, has been developed. acs.org This method relies on the Sharpless catalytic asymmetric epoxidation of (2E)-2,5-hexadien-1-ol, followed by regioselective ring-opening with azide. acs.org Subsequent functional group manipulations lead to key aldehyde intermediates. The diastereoselective addition of methylmetal reagents to these aldehydes, followed by ozonolysis, provides access to the different stereoisomers in a highly controlled manner. acs.org

Trifluoromethylated Analogues (e.g., 6,6,6-trifluoro-L-daunosamine)

The introduction of a trifluoromethyl group into the daunosamine scaffold can significantly alter the biological properties of the parent molecule, often enhancing its lipophilicity and metabolic stability. A concise synthesis of 6,6,6-trifluoro-L-daunosamine has been developed, starting from readily available materials. rsc.orgrsc.org

The core pyranose ring system is constructed via a hetero-Diels-Alder reaction between a vinylogous imide and ethyl vinyl ether. rsc.orgrsc.org The resulting adduct undergoes hydroboration, followed by the hydrogenolytic removal of a chiral auxiliary to afford ethyl 6,6,6-trifluoro-L-acosaminide. rsc.orgrsc.org To obtain the daunosamine configuration, the C-4 hydroxyl group of an N-trifluoroacetylated intermediate is inverted. rsc.orgrsc.org This is achieved through a Swern oxidation to the corresponding ketone, followed by a borohydride (B1222165) reduction. rsc.orgrsc.org Subsequent removal of the chiral auxiliary and acid hydrolysis of the resulting ethyl-6,6,6-trifluoro-L-daunosaminide furnishes the final product, 6,6,6-trifluoro-L-daunosamine hydrochloride. rsc.orgrsc.org

Table 2: Synthetic Sequence for 6,6,6-trifluoro-L-daunosamine

| Step | Reaction | Key Transformation |

| 1 | Hetero-Diels-Alder Reaction | Formation of the pyranose ring system. rsc.orgrsc.org |

| 2 | Hydroboration | Introduction of a hydroxyl group. rsc.orgrsc.org |

| 3 | Hydrogenolysis | Removal of the chiral auxiliary to give the acosamine (B1199459) analogue. rsc.orgrsc.org |

| 4 | N-Trifluoroacetylation | Protection of the amino group. rsc.orgrsc.org |

| 5 | Swern Oxidation | Oxidation of the C-4 hydroxyl group to a ketone. rsc.orgrsc.org |

| 6 | Borohydride Reduction | Stereoselective reduction of the ketone to invert the C-4 stereochemistry. rsc.orgrsc.org |

| 7 | Hydrogenolysis | Removal of the chiral auxiliary. rsc.orgrsc.org |

| 8 | Acid Hydrolysis | Deprotection to yield 6,6,6-trifluoro-L-daunosamine hydrochloride. rsc.orgrsc.org |

Regioselective Functionalization of the Daunosamine Sugar Ring

The ability to selectively functionalize specific positions on the daunosamine sugar ring is essential for creating a diverse range of analogues for structure-activity relationship studies. One powerful method for achieving regioselectivity is through rhodium-catalyzed nitrene insertion. nih.gov

This methodology has been successfully applied to the synthesis of carbamate-protected glycals of naturally occurring 3,4-cis-3-amino-2,3,6-trideoxyhexoses, including L-daunosamine. nih.gov The key to this approach is the chemoselective insertion of a rhodium nitrene into an allylic C-H bond, in preference to a C-H bond that is alpha to an oxygen substituent. nih.gov This high level of regiocontrol allows for the efficient construction of these valuable synthetic intermediates from non-carbohydrate starting materials. nih.gov

Glycosylation Reactions Utilizing this compound Derivatives

The formation of the glycosidic bond is a critical step in the synthesis of many complex natural products and their analogues. This compound derivatives are widely used as glycosyl donors in these reactions due to the stability and activating properties of the trifluoroacetamido group.

Stereoselective Glycosylations with Daunosamine Derivatives

Achieving high stereoselectivity in glycosylation reactions is a significant challenge in carbohydrate chemistry. The outcome of these reactions is influenced by numerous factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter system, and the reaction conditions.

In the synthesis of daunorubicin analogues, for example, glycosidation of daunomycinone with a protected 2,6-dideoxy-L-lyxo-hexopyranosyl chloride under Koenigs-Knorr conditions resulted exclusively in the α-anomeric product. nih.gov In contrast, using a D-ribo isomer of the glycosyl donor with p-nitrobenzoyl protecting groups yielded a mixture of α and β anomers. nih.gov This highlights the profound impact of the stereochemistry and protecting groups of the sugar donor on the stereochemical outcome of the glycosylation.

Cooperative catalysis has emerged as a powerful strategy for achieving high stereoselectivity. For instance, a combination of a singly protonated phenanthrolinium salt and trichloroacetamide (B1219227) can mediate the stereoselective glycosylation of glycosyl trichloroacetimidates. nih.gov The trichloroacetamide byproduct can act as a ligand, influencing the selectivity of the reaction. nih.gov

Activation Methods for Glycosyl Donors (e.g., TMS triflate, N-iodosuccinimide/silver triflate)

The activation of the glycosyl donor is a crucial step in any glycosylation reaction, as it generates a reactive electrophilic species at the anomeric center. A variety of promoter systems have been developed for this purpose.

A common and effective promoter for activating thioglycosides is a combination of N-iodosuccinimide (NIS) and a catalytic amount of a triflate salt , such as silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf). nih.gov This system is widely used for the synthesis of 1,2-cis glycosides. nih.gov For instance, stereoselective glycosylations with 3,5-dimethyl-4-(2′-phenylethynylphenyl)phenyl glycoside donors have been achieved using NIS and trifluoromethanesulfonic acid (TfOH). nih.gov

TMS triflate is also used in conjunction with other activating agents. For example, N-trifluoromethylthiosaccharin, in the presence of catalytic TMSOTf, has been shown to be a mild and effective promoter system for the activation of thioglycosides. researchgate.net

Another approach involves the in situ generation of a reactive glycosyl bromide from a thioglycoside using bromine in the presence of silver triflate. nih.gov This method has been successfully applied to the synthesis of complex oligosaccharides. nih.gov

Table 3: Common Activating Systems for Daunosamine Glycosyl Donors

| Activating System | Type of Glycosyl Donor | Comments |

| N-Iodosuccinimide (NIS) / Silver Triflate (AgOTf) | Thioglycosides | A widely used system for stereoselective glycosylations. nih.gov |

| N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) | Phenyl glycosides | Effective for the synthesis of 1,2-cis glycosides. nih.gov |

| Trimethylsilyl triflate (TMSOTf) / N-trifluoromethylthiosaccharin | Thioglycosides | A mild promoter system for thioglycoside activation. researchgate.net |

| Bromine / Silver Triflate | Thioglycosides | Generates a reactive glycosyl bromide in situ. nih.gov |

Preparation of Glycosyl Donor Precursors from this compound

The strategic importance of this compound in carbohydrate chemistry is underscored by its role as a versatile precursor for the synthesis of various glycosyl donors. These donors are essential for the construction of complex oligosaccharides and glycoconjugates, particularly in the synthesis of anthracycline antibiotic analogues. nih.govusp.br The trifluoroacetyl group offers stability under various reaction conditions while allowing for facile deprotection when necessary. Key glycosyl donor precursors derived from this compound include glycosyl halides, thioglycosides, and activated nucleotide sugars.

The conversion of this compound into these reactive intermediates involves specific chemical modifications at the anomeric center and protection of other functional groups. These methodologies are designed to yield donors with appropriate reactivity and stereoselectivity for subsequent glycosylation reactions.

Glycosyl Halide Donors

One of the most common strategies involves the conversion of this compound derivatives into glycosyl halides, typically glycosyl chlorides. These compounds are effective glycosyl donors when activated by a suitable promoter. For instance, the 4-O-acetyl-3-N-trifluoroacetyl derivative of daunosamine can be converted into the corresponding glycosyl chloride. nih.gov This transformation is a crucial step for subsequent coupling reactions, such as the formation of disaccharide glycals. nih.gov

The preparation of 4-O-Acetyl-1-S-acetyl-N-trifluoroacetyl-1-thio-beta-L-daunosamine has also been achieved via a corresponding glycosyl chloride intermediate derived from N-trifluoroacetyl-L-daunosamine. nih.gov This highlights the utility of glycosyl halides as versatile intermediates for accessing other types of glycosyl donors.

Thioglycoside Donors

Thioglycosides are highly valued glycosyl donors due to their stability and the wide range of activation methods available for their use in glycosylation. lu.senih.gov The synthesis of daunosamine thioglycoside donors provides a stable and versatile intermediate for the construction of O-glycosidic linkages. lu.se A straightforward and efficient method has been reported for the synthesis of benzyl (B1604629) 1-thio-N-trifluoroacetyl-alpha-L-acosaminide, a related aminosugar, which involves a Michael-type addition of phenylmethanethiol to an enone precursor, followed by several steps including trifluoroacetylation. nih.gov

Similarly, the conversion of N-trifluoroacetyl-L-daunosamine to its 1-thio analog, 4-O-Acetyl-1-S-acetyl-N-trifluoroacetyl-1-thio-beta-L-daunosamine, has been successfully accomplished. nih.gov This was achieved through the corresponding glycosyl chloride derivative, demonstrating an indirect route to these valuable donors. The conversion of methyl glycoside precursors of L-daunosamine into their thioglycoside counterparts allows for high-yielding and sometimes stereoselective glycosylation reactions. nih.gov

Activated Sugar Nucleotide Donors

In biological systems, sugars are often transferred from nucleotide-activated donors. The in vitro reconstitution of the biosynthetic pathway for thymidine (B127349) diphosphate (B83284) (dTDP)-L-daunosamine provides a biocatalytic approach to an activated glycosyl donor. acs.orgnih.gov This enzymatic pathway begins with dTDP-D-glucose and proceeds through a series of modifications including dehydration, transamination, epimerization, and ketoreduction to yield dTDP-L-daunosamine. acs.org Although the in vivo production of dTDP-L-daunosamine can be low, the in vitro enzymatic synthesis offers a promising alternative for generating this key glycosyl donor. acs.org

The following tables summarize the key synthetic transformations for preparing glycosyl donor precursors from this compound and its derivatives.

Table 1: Synthesis of Glycosyl Halide and Thioglycoside Donors

| Starting Material | Target Glycosyl Donor | Key Reagents/Steps | Reference |

|---|---|---|---|

| Daunosamine | 4-O-acetyl-3-N-trifluoroacetyl glycosyl chloride derivative | 1. N-Trifluoroacetylation 2. 4-O-Acetylation 3. Conversion to glycosyl chloride | nih.gov |

| N-trifluoroacetyl-L-daunosamine | 4-O-Acetyl-1-S-acetyl-N-trifluoroacetyl-1-thio-beta-L-daunosamine | Conversion via the corresponding glycosyl chloride derivative | nih.gov |

| Methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranosides | Thioglycoside analogues of L-daunosamine | 1. Photoinduced aziridination 2. Aziridine opening 3. Conversion to thioglycoside | nih.gov |

Table 2: Enzymatic Synthesis of Activated Sugar Nucleotide Donor

| Precursor | Target Glycosyl Donor | Enzymatic Pathway | Key Enzymes | Reference |

|---|---|---|---|---|

| dTDP-D-glucose | dTDP-L-daunosamine | In vitro reconstituted biosynthetic pathway | Nucleotidylyltransferase, dTDP-hexose-4,6-dehydratase, Dehydratase, Transaminase, Epimerase, Ketoreductase | acs.orgnih.gov |

Biosynthetic Pathways of Daunosamine Precursors

Enzymatic Formation of Thymidine (B127349) Diphosphate-L-Daunosamine from D-Glucose-1-Phosphate

The biosynthesis of TDP-L-daunosamine is a multi-step enzymatic cascade that begins with the common precursor D-glucose-1-phosphate. mdpi.com This process is orchestrated by a suite of enzymes encoded by a dedicated gene cluster. mdpi.com

The initial steps involve the conversion of D-glucose-1-phosphate to TDP-D-glucose, which is then transformed into the key intermediate TDP-4-keto-6-deoxy-D-glucose. nih.gov The subsequent series of reactions are catalyzed by four specific enzymes that sequentially modify this intermediate through dehydration, transamination, epimerization, and ketoreduction to yield TDP-L-daunosamine. nih.gov

The genes responsible for this transformation, often designated as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV in daunorubicin-producing organisms like Streptomyces peucetius, encode the necessary transferases, dehydratases, epimerases, aminotransferases, and ketoreductases. mdpi.com For instance, DnmL (a transferase) and DnmM (a dehydratase) are involved in the formation of an early intermediate, while DnmU (an epimerase), DnmT (a hydratase), DnmJ (an aminotransferase), and DnmV (a ketoreductase) catalyze the later, more specific steps leading to the final daunosamine (B1196630) sugar. mdpi.com

A critical and often rate-limiting step in this pathway is the transamination reaction catalyzed by the aminotransferase DnmJ. nih.gov In vitro reconstitution of this biosynthetic pathway has provided valuable insights into the kinetics and potential bottlenecks of each enzymatic step. acs.orgnih.gov

| Enzyme (Gene) | Function | Substrate | Product |

|---|---|---|---|

| DnmL | Transferase | D-glucose-1-phosphate | TDP-D-glucose |

| DnmM | Dehydratase | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose |

| DnmU | Epimerase | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-L-glucose |

| DnmT | Hydratase | TDP-4-keto-6-deoxy-L-glucose | TDP-3,4-diketo-6-deoxy-L-glucose |

| DnmJ | Aminotransferase | TDP-3,4-diketo-6-deoxy-L-glucose | TDP-3-amino-4-keto-6-deoxy-L-glucose |

| DnmV | Ketoreductase | TDP-3-amino-4-keto-6-deoxy-L-glucose | TDP-L-daunosamine |

The compound at the heart of this article, N-(Trifluoroacetamido)daunosamine, is not a direct product of this biosynthetic pathway. Instead, it is a synthetic derivative of the naturally produced daunosamine. The trifluoroacetyl group is chemically added to the amino group of daunosamine, a modification often employed in synthetic chemistry to protect the amino group during the synthesis of more complex molecules, such as novel anthracycline analogs. nih.govnih.govnih.gov

Role of Glycosyltransferases in Daunosamine Integration into Complex Natural Products

Once TDP-L-daunosamine is synthesized, it must be attached to the aglycone core of the final natural product. This crucial step is catalyzed by a class of enzymes known as glycosyltransferases. mdpi.com In the biosynthesis of daunorubicin (B1662515), the glycosyltransferase DnrS, often in conjunction with an accessory protein DnrQ, is responsible for transferring the L-daunosamine moiety from TDP-L-daunosamine to the aglycone ε-rhodomycinone. mdpi.com

Glycosyltransferases exhibit a high degree of specificity for both the sugar donor (TDP-L-daunosamine) and the aglycone acceptor. This specificity is a key determinant of the final structure and biological activity of the natural product. The attachment of the daunosamine sugar is essential for the anticancer properties of anthracyclines, as it facilitates the molecule's interaction with DNA. usp.br

Tailoring Reactions and Enzymatic Modifications in Daunosamine Biosynthesis

Following the attachment of daunosamine to the aglycone, a series of "tailoring" reactions occur to modify the molecule and generate the final active compound. These post-glycosylation modifications are carried out by a variety of enzymes that can introduce a range of chemical functionalities. mdpi.com

In the biosynthesis of doxorubicin (B1662922) from a daunorubicin precursor, these tailoring reactions include hydroxylations and methylations. For example, after the glycosylation of ε-rhodomycinone to form rhodomycin (B1170733) D, subsequent enzymatic steps involving an esterase (DnrP) and a methyltransferase (DnrK) lead to the formation of 13-deoxy-daunorubicin. mdpi.com Further oxidation steps, catalyzed by enzymes like the cytochrome P450 DoxA, convert this intermediate into daunorubicin and finally doxorubicin. mdpi.com

Structural Characterization and Conformational Analysis of N Trifluoroacetamido Daunosamine and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Products and Intermediates

Spectroscopic methods form the cornerstone of molecular characterization in synthetic chemistry. For complex molecules such as N-acylated daunosamine (B1196630) derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to ascertain the molecular structure of a compound. nih.gov For N-(Trifluoroacetamido)daunosamine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of the atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. In daunosamine derivatives, the protons on the sugar ring (H-1' to H-6') exhibit characteristic chemical shifts and coupling patterns that are sensitive to their stereochemical orientation (axial vs. equatorial). For instance, in studies of the parent compound daunomycin, the anomeric proton H-1' and the other sugar protons can be assigned based on their multiplicity and coupling constants. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the daunosamine moiety are well-established, and the introduction of the N-trifluoroacetyl group results in predictable shifts for the C-3' and adjacent carbons. hmdb.caresearchgate.net

¹⁹F NMR: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally useful tool. The CF₃ group serves as a sensitive probe with a distinct signal in a spectral region free from other resonances. nih.gov The chemical shift of the ¹⁹F signal can provide information about the local electronic environment. nih.govspectrabase.comspectrabase.com Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., the amide N-H) can be observed. rsc.org

Coupling Constant Analysis: Analysis of spin-spin coupling constants (J-values) is fundamental for conformational analysis.

¹H-¹H Coupling: The magnitude of vicinal ¹H-¹H coupling constants within the pyranose ring is governed by the Karplus relationship, allowing for the determination of dihedral angles and, consequently, the ring conformation. nih.gov

¹H-¹⁹F Coupling: Long-range coupling between the fluorine atoms of the trifluoroacetyl group and protons in the sugar backbone can provide valuable conformational information. nih.gov Studies on similar trifluoroacetamide (B147638) derivatives have shown that through-space ¹H-¹⁹F couplings, detectable via experiments like 1D Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to establish the preferred conformation (E- or Z-) of the amide bond. nih.gov The observation of a coupling constant between the CF₃ group and a specific proton indicates their spatial proximity. rsc.orgnih.gov

Interactive Data Table: Representative NMR Data for Daunosamine and Related Moieties Note: Exact chemical shifts for this compound would be determined experimentally. The values below are representative shifts for the core moieties based on published data for related structures.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Key Coupling Interactions |

|---|---|---|---|

| ¹H | Sugar Protons (H-1' to H-5') | 1.5 - 5.5 | Vicinal ¹H-¹H couplings define ring conformation. nih.gov |

| ¹H | Methyl Protons (C-6') | ~1.3 | Coupling to H-5'. |

| ¹H | Amide Proton (N-H) | ~8.0 - 9.0 | Coupling to H-3' and potentially to ¹⁹F. rsc.org |

| ¹³C | Sugar Carbons (C-1' to C-5') | 30 - 100 | - |

| ¹³C | Methyl Carbon (C-6') | ~17 | - |

| ¹³C | Carbonyl Carbon (C=O) | ~157 (q, J ≈ 37 Hz) | Coupling to ¹⁹F. |

| ¹³C | Trifluoromethyl Carbon (CF₃) | ~116 (q, J ≈ 288 Hz) | Strong one-bond coupling to ¹⁹F. |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -75 | Potential through-space coupling to nearby protons. nih.gov |

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the confirmation of the molecular formula. acs.org

A key characteristic in the mass spectrometric analysis of anthracyclines and their glycosidic derivatives is the fragmentation behavior. nih.gov During ionization, particularly with methods like electrospray ionization (ESI), the glycosidic bond linking the sugar to another moiety is often labile. nih.gov This leads to a characteristic fragmentation pattern dominated by the loss of the entire sugar unit. For this compound glycosides, the expected primary fragmentation would be the cleavage of the O-glycosidic bond, resulting in two major fragments: the aglycone and the protonated this compound cation. This predictable fragmentation is a hallmark that aids in the structural confirmation of this class of compounds. nih.gov

X-ray Crystallography of Daunosamine Analogues and their Complexes

X-ray crystallography provides the most definitive, unambiguous evidence for the three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for this compound itself is not prominently published, analysis of closely related daunosamine-containing compounds, such as N-alkylated daunorubicin (B1662515) derivatives, offers critical insights into the sugar's solid-state conformation. nih.gov

In the crystal structure of such derivatives, the daunosamine sugar moiety consistently adopts a stable chair conformation. nih.gov The analysis of one such derivative, N-(2,4-dimethoxybenzyl)daunorubicin, revealed an orthorhombic P2₁2₁2₁ space group. The three-dimensional structure is stabilized by a network of intermolecular hydrogen bonds involving the sugar's hydroxyl groups, the amino group, and solvent molecules. nih.gov This type of analysis provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry and preferred conformation of the daunosamine ring within a larger molecular assembly.

Conformational Studies of the Daunosamine Sugar Moiety within Chemical Structures

In the solid state, as determined by X-ray crystallography, the daunosamine ring is found in a chair conformation. nih.gov In solution, the conformation is primarily studied using NMR spectroscopy. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing distance constraints that help define the three-dimensional structure. For example, NOE cross-peaks between protons on the daunosamine ring and the aglycone in daunorubicin have been used to establish their relative orientation. nih.gov

Computational and Theoretical Investigations of N Trifluoroacetamido Daunosamine Derivatives

Molecular Modeling Studies of Interactions with Biological Macromolecules

Molecular modeling serves as a powerful tool to visualize and analyze the intricate interactions between daunosamine-containing molecules and their biological targets, such as DNA and associated enzymes like topoisomerase. These studies are fundamental to predicting how modifications to the daunosamine (B1196630) moiety, such as the introduction of a trifluoroacetamido group, can influence binding affinity and specificity.

Computational studies consistently predict that daunosamine-containing anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), interact with DNA via a two-pronged mechanism. The planar aglycone portion of the molecule intercalates between DNA base pairs, while the daunosamine sugar resides in the minor groove. wikipedia.org This positioning is critical for the stability of the drug-DNA complex.

Molecular modeling of derivatives reveals that the conformation of the daunosamine sugar and the nature of its substituents are key determinants of binding. For instance, X-ray diffraction analysis, complemented by modeling, of a 2'-bromo-4'-epidaunorubicin (B1223105) derivative (WP401) showed that the bulky bromine atom forces the daunosamine sugar into a different conformation compared to the parent daunorubicin. nih.gov This altered conformation directly impacts its interaction with the minor groove. Similarly, modeling studies of a 3′-azido-daunorubicin thiosemicarbazone (ADNRT) corroborated spectroscopic data, confirming an intercalative binding mode where the derivative's chromophore inserts between guanine-cytosine base pairs. nih.gov The study also highlighted the formation of specific hydrogen bonds between the drug and the DNA. nih.gov

| Daunosamine Derivative | Primary Binding Mode | Daunosamine Moiety Location | Key Predicted Interactions |

|---|---|---|---|

| Daunorubicin | Intercalation | Minor Groove | Interaction with flanking base pairs adjacent to the intercalation site. wikipedia.org |

| WP401 (2'-bromo-4'-epidaunorubicin) | Intercalation | Minor Groove | Bulky bromine at C2' alters daunosamine conformation. nih.gov |

| ADNRT (3′-azido-daunorubicin thiosemicarbazone) | Intercalation | Minor Groove | Hydrogen bonding between the drug's hydroxyl and carbonyl groups and DNA bases (Guanine, Cytosine). nih.gov |

| N-(Trifluoroacetamido)daunosamine (Hypothesized) | Intercalation | Minor Groove | Potential for altered hydrogen bonding and steric interactions due to the trifluoroacetamido group. |

To quantify the strength of these interactions, researchers employ various computational methods to calculate binding energies.

Force Field Methods: Classical molecular mechanics (MM) force fields, such as GROMOS, AMBER, and CHARMM, are widely used to estimate the binding free energies of drug-DNA complexes. nih.govnih.gov These methods represent atoms as spheres and bonds as springs, allowing for computationally efficient simulations of large systems. For example, a study using the GROMOS force field combined with thermodynamic integration and molecular dynamics calculated the binding free energy difference between daunorubicin-DNA and 13-dihydrodaunorubicin-DNA complexes, achieving results consistent with experimental data. nih.gov However, the accuracy of these calculations is highly sensitive to the hundreds of parameters that define the force field. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description, particularly of the electronic effects involved in binding, hybrid QM/MM methods are employed. nsf.govresearchgate.net In this approach, the most critical part of the system, such as the drug molecule and its immediate binding site, is treated with quantum mechanics (QM), which provides a more accurate description of electronic structure and charge distribution. nih.gov The rest of the system (the surrounding protein and solvent) is treated with the more computationally efficient MM force field. researchgate.net This multiscale approach is invaluable for studying enzymatic reaction mechanisms and refining the understanding of ligand-protein interactions, which is crucial for rational drug design. nsf.govnih.gov The QM/MM methodology allows for the investigation of phenomena that classical force fields miss, such as charge transfer and polarization, which can be critical for accurate binding energy prediction. nih.govutdallas.edu

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Force Field (e.g., GROMOS, AMBER) | Classical mechanics approach using parameterized potential energy functions. nih.gov | Computationally efficient; suitable for large systems and long simulations. nih.govajchem-a.com | Accuracy is dependent on parameter quality; does not explicitly model electronic effects. nih.govnih.gov |

| QM/MM | Hybrid method treating a key region with quantum mechanics and the remainder with molecular mechanics. researchgate.net | High accuracy for the reactive/binding core; captures electronic effects like polarization. nsf.govnih.gov | Computationally expensive; defining the QM/MM boundary can be challenging. researchgate.netnih.gov |

Theoretical Studies of Conformation and Substituent Effects on Daunosamine Derivatives

The three-dimensional shape (conformation) of the daunosamine sugar and the chemical nature of its substituents are pivotal to its function. Theoretical studies provide a means to explore the conformational landscape and understand how modifications impact the molecule's preferred shape and, consequently, its binding properties.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is particularly useful for determining the lowest energy (most stable) conformations and for studying the effects of substituents on molecular properties. mdpi.commdpi.com DFT calculations have been used to study the interactions between doxorubicin tautomers and guanine-cytosine (GC) base pairs, revealing details about binding affinity and stability. researchgate.net In studies of other complex molecules, DFT has successfully predicted the lowest energy conformations, which were then confirmed by experimental NMR data. mdpi.com For nucleoside analogues, DFT has shown that introducing unsaturation (a double bond) into the sugar ring restricts its flexibility and alters the intramolecular hydrogen bonding network. researchgate.net This demonstrates that DFT is a powerful tool for predicting how the trifluoroacetamido substituent on the daunosamine ring would influence its conformational preferences and electronic properties.

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. youtube.com By simulating the atomic motions of the drug, DNA, and surrounding water molecules, MD provides a dynamic picture of the binding process. ajchem-a.com Simulations lasting from nanoseconds to microseconds can reveal the stability of drug-DNA complexes, identify key conformational changes upon binding, and sample the various shapes the daunosamine ring can adopt. ajchem-a.commdpi.com MD simulations have been instrumental in confirming the stability of docked protein-ligand complexes and providing atomic-level detail on how inhibitors interact with their targets, such as topoisomerase. youtube.commdpi.com For a derivative like this compound, MD simulations would be essential to sample its conformational space when bound to DNA and to assess the dynamic stability of the resulting complex.

Analysis of DNA Sequence Selectivity in Binding, influenced by Daunosamine Modifications (from a computational perspective)

A critical goal in designing new DNA-binding agents is to control which DNA sequences they target. Computational studies are essential for understanding and predicting this sequence selectivity.

Furthermore, computational and experimental work has demonstrated that modifications to the daunosamine sugar can directly modulate sequence specificity. nih.gov The introduction of a bulky bromine atom at the C2' position of the daunosamine in an epidaunorubicin analogue reversed its preferred DNA cross-linking sequence compared to the parent drug. nih.gov This provides strong evidence that altering the steric and electronic profile of the daunosamine sugar—as would be the case with an N-trifluoroacetamido group—is a viable strategy for tuning the DNA sequence selectivity of the entire molecule. Computational analysis is therefore a key predictive tool for designing daunosamine derivatives that can target specific gene sequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.